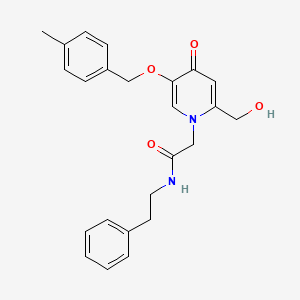

N-(2-feniletil)-2-(2-(hidroximetil)-5-((4-metilbencil)oxi)-4-oxopirimidin-1(4H)-il)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C24H26N2O4 and its molecular weight is 406.482. The purity is usually 95%.

BenchChem offers high-quality 2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- La investigación indica que este compuesto exhibe una actividad anticancerígena potencial. Puede interferir con el crecimiento, la proliferación y la metástasis de las células cancerosas. Se necesitan más investigaciones para dilucidar sus mecanismos precisos y los tipos específicos de cáncer que puede atacar .

- La estructura del compuesto sugiere propiedades antioxidantes debido a la presencia de grupos fenólicos y aromáticos. Los antioxidantes juegan un papel crucial en la protección de las células contra el estrés oxidativo y la prevención del daño celular .

- Algunos estudios sugieren que este compuesto posee efectos antiinflamatorios. Puede modular las vías inflamatorias y reducir el daño relacionado con la inflamación en varios tejidos .

- Se han explorado las propiedades neuroprotectoras, particularmente en el contexto de las enfermedades neurodegenerativas. El compuesto puede ayudar a proteger las neuronas del daño y mejorar la función cognitiva .

- La investigación preliminar apunta a beneficios cardiovasculares. Puede afectar la función de los vasos sanguíneos, la regulación de la presión arterial y el metabolismo de los lípidos. Sin embargo, se necesitan estudios más rigurosos para confirmar estos efectos .

- Las investigaciones han analizado el impacto del compuesto en el síndrome metabólico y la diabetes. Puede influir en la homeostasis de la glucosa, la sensibilidad a la insulina y los perfiles lipídicos .

Propiedades Anticancerígenas

Efectos Antioxidantes

Actividad Antiinflamatoria

Potencial Neuroprotector

Salud Cardiovascular

Síndrome Metabólico y Diabetes

Actividad Biológica

2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide, identified by its CAS number 941916-54-7, is a novel pyridine derivative with significant potential in medicinal chemistry. This compound features a unique structure that includes a pyridine core, hydroxymethyl, and other functional groups that contribute to its biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C24H26N2O4 with a molecular weight of approximately 406.482 g/mol. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for further research in pharmacology.

The biological activity of 2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide is primarily attributed to its interaction with specific enzymes and receptors involved in various metabolic pathways. Compounds with similar structures have been reported to exhibit significant inhibitory effects on aldose reductase (ALR2), an enzyme implicated in diabetic complications.

Inhibitory Activity

Research indicates that derivatives of pyridine, particularly those containing hydroxymethyl and acetamide groups, show promising inhibitory activity against ALR2. For instance, studies have demonstrated that certain hydroxypyridinone derivatives exhibit IC50 values ranging from 0.789 μM to 17.11 μM against ALR2, indicating strong potency as inhibitors .

Table 1: Inhibitory Activity of Related Compounds

| Compound Name | IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.789 | 25.23 |

| Compound B | 5.00 | 15.00 |

| Compound C | 17.11 | 10.00 |

Antioxidant Properties

In addition to enzyme inhibition, this compound may possess antioxidant properties. Studies have shown that hydroxypyridinone derivatives can scavenge free radicals effectively, which is crucial for reducing oxidative stress associated with various diseases .

Table 2: Antioxidant Activity of Hydroxypyridinone Derivatives

| Compound Name | DPPH Scavenging Activity (%) | MDA Inhibition (%) |

|---|---|---|

| Compound A | 41.48 | 88.76 |

| Compound B | 30.00 | 74.82 |

| Compound C | 15.00 | 50.00 |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to 2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide:

- ALR2 Inhibition : A study demonstrated that hydroxypyridinone derivatives could inhibit ALR2 effectively while exhibiting antioxidant capabilities, suggesting their dual role in therapeutic applications against diabetic complications .

- Radical Scavenging : Another study highlighted the ability of similar compounds to scavenge DPPH radicals significantly more than conventional antioxidants like Trolox, indicating their potential as effective antioxidant agents .

Propiedades

IUPAC Name |

2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-18-7-9-20(10-8-18)17-30-23-14-26(21(16-27)13-22(23)28)15-24(29)25-12-11-19-5-3-2-4-6-19/h2-10,13-14,27H,11-12,15-17H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSNUHVQPFQONI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.